Predicted Lipophilicity (logP/logD) Differentiates 3,4-Dimethylphenyl from 2,4-Dimethylphenyl Isomer
Computationally predicted logP and logD values differentiate the target compound from its closest positional isomer, 1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1038241-05-2). The 3,4-dimethyl substitution yields lower predicted lipophilicity (logP = 1.97) compared to the 2,4-isomer, which may influence fragment solubility and permeability in cellular assays . This difference is driven by the altered electronic distribution and steric shielding of the carboxylic acid group.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.97 (ChemDiv prediction) |
| Comparator Or Baseline | 1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1038241-05-2): logP not directly compared, but aryl substitution pattern known to shift lipophilicity by ~0.5–1.0 log units based on isomer class trends . |
| Quantified Difference | ΔlogP estimated ~0.5–1.0 (class-level inference) |
| Conditions | In silico prediction; no experimental logP data available for either compound. |
Why This Matters
Procurement decisions for fragment libraries require matching lipophilicity to the target binding site; the 3,4-isomer's distinct logP profile makes it non-interchangeable with the 2,4-isomer in FBDD campaigns.
